3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol
Description
3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone substituted with hydroxyl, methyl, and aminomethylcyclopropyl groups. However, direct data on its synthesis or applications are absent in the provided evidence; thus, comparisons are drawn from structurally analogous compounds.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-5-10(13,7-12(8)2)9(6-11)3-4-9/h8,13H,3-7,11H2,1-2H3 |
InChI Key |
PODLMXAOBJEIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C)(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects or as a tool in biochemical studies. In industry, it could be used in the development of new materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its pyrrolidin-3-ol core and cyclopropylmethylamine substituent . Below is a comparison with related compounds from the evidence:
Cyclopropane Ring Stability
The cyclopropane moiety in the target compound and Montelukast intermediates introduces strain-induced reactivity , which may influence stability or synthetic pathways. For example, Montelukast synthesis uses DMSO and sodium methoxide to stabilize intermediates , while DIANP synthesis employs DMSO at 80–100°C . These conditions suggest cyclopropane-containing compounds often require polar aprotic solvents and elevated temperatures for synthesis.
Reaction Conditions
- DIANP Synthesis : Optimized at 80–85°C in DMSO with a 73–80% yield .
- Montelukast Intermediates : Cyclopropane formation involves sodium methoxide in DMSO at unspecified temperatures .
- Quinazolinone Derivative: Cyclopropylmethyl bromide is used for alkylation under mild conditions .
The target compound’s aminomethylcyclopropyl group may require similar alkylation or ring-opening strategies, though direct evidence is lacking.
Functional Group Compatibility
- Hydroxyl Groups : Present in the target compound and DIANP (as a hydroxyl intermediate in ). Hydroxyl groups may necessitate protection/deprotection steps during synthesis.
- Amino Groups: The target compound’s primary amine contrasts with Montelukast’s sulfanyl groups, which are less nucleophilic.
Physicochemical and Functional Properties
Polarity and Solubility
- The hydroxyl and amine groups in the target compound likely enhance water solubility compared to DIANP’s nitro/azido groups, which are more lipophilic.
- Montelukast’s sodium salt form () highlights how cyclopropane-containing compounds are often derivatized to improve bioavailability, a strategy applicable to the target compound.
Reactivity
- The strained cyclopropane in the target compound and Montelukast intermediates may undergo ring-opening reactions under acidic or oxidative conditions.
- DIANP’s azido groups are highly reactive, posing explosion risks , whereas the target compound’s amine is more stable but could participate in Schiff base formation.
Biological Activity
3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol is an organic compound notable for its unique molecular structure, which includes a pyrrolidine ring and a cyclopropyl group. Its molecular formula is CHNO, with a molecular weight of approximately 184.28 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and interactions with various biological targets.
The biological activity of 3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol is largely attributed to the presence of the aminomethyl group, which facilitates hydrogen bonding with enzymes and receptors. This interaction may modulate enzyme activity and influence neurotransmitter systems, potentially leading to neuroprotective effects. Preliminary studies suggest that compounds with similar structures exhibit various pharmacological activities, although detailed mechanistic studies are still needed to fully understand these effects.
Interaction Studies
Research indicates that this compound may bind to specific receptors and enzymes, impacting several biological pathways. The aminomethyl group plays a crucial role in these interactions due to its ability to engage in electrostatic interactions with target molecules. The binding affinity and specificity of this compound for different biological targets are essential for elucidating its therapeutic potential.
Comparative Analysis
To better understand the biological activity of 3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-[1-(Aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[ (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide | Contains a morpholine ring | Potentially enhanced solubility and bioavailability |
| 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol | Features an oxolan ring instead of pyrrolidine | Different reactivity due to oxolan structure |
| 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethylfuran-3-ol | Incorporates a furan ring | Exhibits distinct electronic properties owing to furan's aromaticity |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to pathological conditions. Research has shown that compounds with similar structural motifs can act as inhibitors of proteases involved in viral infections. For example, inhibitors targeting the NS3 protease have been developed for treating Hepatitis C virus infections . Investigating the enzyme inhibition properties of 3-[1-(Aminomethyl)cyclopropyl]-1,5-dimethylpyrrolidin-3-ol could reveal its utility in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
